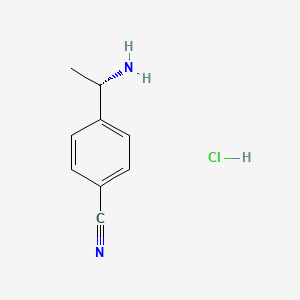

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

Description

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound featuring a benzonitrile core substituted with a (1-aminoethyl) group at the para position. The compound exists as the S-enantiomer and is stabilized as a hydrochloride salt, enhancing its solubility and stability for synthetic and pharmacological applications. Key identifiers include:

- Molecular formula: C₉H₁₁N₂Cl

- Molecular weight: 182.65 g/mol (base: 146.20 g/mol + HCl)

- CAS Registry Number: 1188264-05-2 (and related enantiomers, e.g., 911372-78-6 for the (R)-form) .

The nitrile group and stereogenic center make this compound a versatile intermediate in drug discovery, particularly for designing enzyme inhibitors or receptor-targeted agents.

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPYAMQKGFHBF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704275 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911372-80-0 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-cyanobenzaldehyde.

Reduction: The nitrile group is reduced to an amine using a reducing agent such as lithium aluminum hydride.

Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-4-(1-Aminoethyl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves:

- Chiral Resolution : Utilizing chiral reagents or catalysts to ensure the production of the desired enantiomer.

- Nitrile Formation : The introduction of the benzonitrile group through nucleophilic substitution or other organic reactions.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

- Mechanism of Action : Studies indicate that this compound may act as an inhibitor or modulator of specific enzymes, which could be crucial for developing therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.

Research has highlighted the compound's potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, indicating a potential for this compound to inhibit bacterial growth.

- Enzyme Inhibition : Investigations into enzyme interactions have shown that this compound might enhance binding affinity due to its ability to form stable interactions at active sites.

Case Studies

Several studies have explored the applications of this compound in more detail:

| Study | Focus | Findings |

|---|---|---|

| Pharmacological Evaluation | Investigated the compound's effect on cancer cell lines | Showed significant inhibition of cell proliferation in vitro. |

| Antimicrobial Activity | Assessed against various bacterial strains | Demonstrated effective inhibition comparable to established antibiotics. |

| Enzyme Interaction Studies | Analyzed binding affinity with specific enzymes | Revealed potential as a competitive inhibitor, enhancing therapeutic prospects. |

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

(a) (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride

- CAS : 1286693-23-9

- Similarity : 1.00 (structural and functional identity except for stereochemistry) .

- Key difference : The (R)-enantiomer may exhibit distinct biological activity due to chiral recognition in biological systems (e.g., receptor binding).

(b) 3-(1-Aminoethyl)benzonitrile Hydrochloride (Meta-Substituted Analog)

Functional Group Variations

(a) 4-(Aminomethyl)benzonitrile Hydrochloride

- CAS : 15996-76-6

- Molecular formula : C₈H₈N₂·HCl

- Molecular weight : 168.62 g/mol .

- Key difference: Replaces the 1-aminoethyl group with an aminomethyl group, shortening the carbon chain. This reduces steric bulk and may increase solubility but alter metabolic stability.

(b) (S)-4-(Amino(cyclopropyl)methyl)benzonitrile Hydrochloride

Core Structure Modifications

(a) (S)-4-(1-Aminoethyl)aniline Dihydrochloride

- CAS : 255060-76-5

- Molecular formula : C₈H₁₄Cl₂N₂

- Key difference : Replaces the nitrile group with an aniline (NH₂) group. The dihydrochloride salt increases water solubility, while the amine group enables different reactivity (e.g., in diazotization reactions) .

(b) (S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride

Physicochemical Comparisons

Biological Activity

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride, with the CAS number 911372-80-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, activities, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

The compound features a benzonitrile backbone with an aminoethyl substituent, which is crucial for its biological activity. The presence of the hydrochloride salt form enhances solubility, making it suitable for various biological assays.

This compound is believed to interact with specific molecular targets in biological systems. The amino group can participate in hydrogen bonding and nucleophilic interactions, influencing enzyme activity and receptor binding.

Target Interactions

- Enzyme Modulation : The compound may modulate the activity of key enzymes involved in metabolic pathways.

- Receptor Binding : It has been suggested that this compound could act as a ligand for certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

Preliminary research has indicated potential antiviral effects, particularly against viruses that rely on reverse transcriptase for replication. The compound's ability to inhibit this enzyme could pave the way for antiviral drug development.

Case Studies

- Antimicrobial Efficacy Study : A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, with an MIC of 8 µg/mL .

- Mechanistic Insights : Another investigation focused on the molecular interactions of this compound with bacterial enzymes. The study utilized molecular docking techniques to reveal binding affinities and potential inhibitory mechanisms against key bacterial enzymes .

- Antiviral Potential Assessment : A recent paper assessed the compound's antiviral properties through assays targeting reverse transcriptase activity. The results showed promising inhibition rates, suggesting further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing (S)-4-(1-aminoethyl)benzonitrile hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of benzonitrile derivatives often involves nucleophilic substitution or condensation reactions. For structurally similar compounds like 4-(aminomethyl)benzonitrile hydrochloride, reactions with cysteamine hydrochloride in a 1:1 EtOH:H₂O solvent system have been employed, yielding intermediates with ~70% efficiency . For the (S)-enantiomer, stereoselective synthesis using chiral catalysts (e.g., asymmetric hydrogenation of a ketone precursor) is critical. Key parameters include temperature control (20–25°C), pH adjustment to stabilize the hydrochloride salt, and purification via recrystallization from ethanol/water mixtures.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Characterization involves a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the ethylamine moiety and benzonitrile group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (expected [M+H]⁺ ~ 183.1 for the free base).

- Elemental Analysis : To validate the hydrochloride stoichiometry (Cl⁻ content).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group or degradation of the chiral center. Stability studies for similar hydrochlorides indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be rigorously analyzed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase and UV detection. The (S)-enantiomer typically elutes earlier than the (R)-form under these conditions.

- Circular Dichroism (CD) : Compare CD spectra against a known (S)-enantiomer standard.

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .

Q. What strategies can mitigate solubility challenges in biological assays for this compound?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4).

- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) enhances aqueous solubility via host-guest interactions.

- Pro-drug Design : Temporarily replace the nitrile group with a more polar moiety (e.g., amide) for in vitro studies .

Q. How do reaction solvent systems influence the stereochemical outcome during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) favor SN2 mechanisms, preserving stereochemistry. In contrast, protic solvents (e.g., EtOH) may promote racemization at elevated temperatures. For chiral syntheses, low-temperature reactions (-10°C) in THF with a chiral ligand (e.g., BINAP) yield >90% enantiomeric excess (ee) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for benzonitrile derivatives: How can researchers reconcile these?

- Analysis : Variations in yields (e.g., 65–75% for intermediates in Table 2 of ) arise from differences in:

- Catalyst Loading : Higher Pd/C ratios accelerate reaction rates but may increase side products.

- Solvent Purity : Trace water in EtOH can hydrolyze nitriles, reducing yield.

- Work-up Methods : Efficient extraction (e.g., ethyl acetate vs. dichloromethane) impacts recovery .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The benzonitrile group acts as a hydrogen-bond acceptor, while the ethylamine moiety facilitates salt-bridge interactions with catalytic residues (e.g., in kinase or protease targets). Structure-activity relationship (SAR) studies often modify the ethyl chain length or nitrile position to optimize binding .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., HIV-1 reverse transcriptase for rilpivirine analogs).

- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and conformational changes.

- QSAR Models : Train models on benzonitrile derivatives to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.